![molecular formula C13H7ClF3NO B12514096 [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone](/img/structure/B12514096.png)
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone is an organic compound that features a trifluoromethyl group and a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone typically involves the reaction of 3-chloro-6-(trifluoromethyl)pyridine with phenylmethanone under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its ability to interact with specific biological pathways in pests .
Mécanisme D'action
The mechanism of action of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the pyridine ring facilitates its interaction with biological macromolecules. This compound can inhibit or activate specific pathways, leading to its desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluazifop-butyl: Another trifluoromethyl-containing compound used as an herbicide.
Fluopicolide: A fungicide with a similar pyridine structure.
Haloxyfop-P-methyl: An herbicide with a trifluoromethyl group.
Uniqueness
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, bioavailability, and interaction with biological targets, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C13H7ClF3NO |
|---|---|
Poids moléculaire |
285.65 g/mol |
Nom IUPAC |
[3-chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C13H7ClF3NO/c14-9-6-7-10(13(15,16)17)18-11(9)12(19)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
SCHLIOANEAMREF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


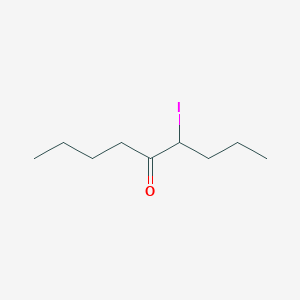
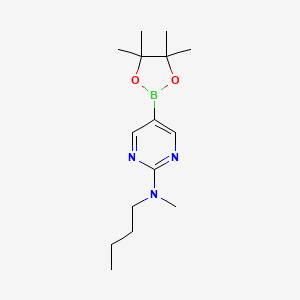

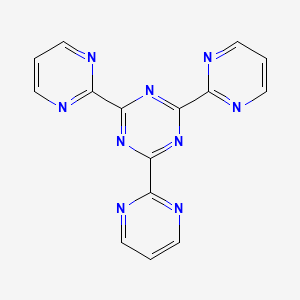
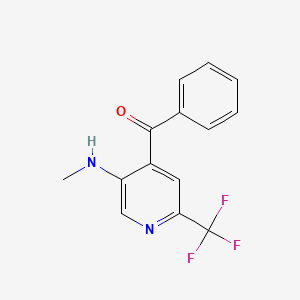
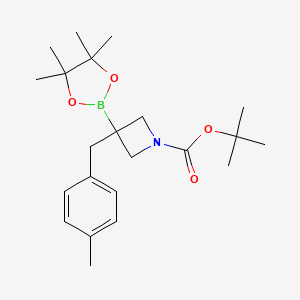
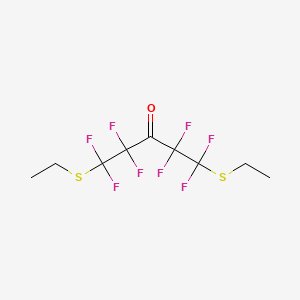
![4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12514056.png)
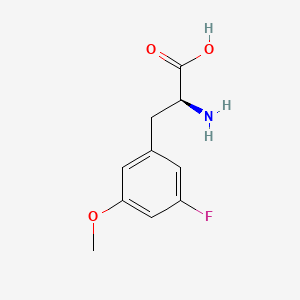

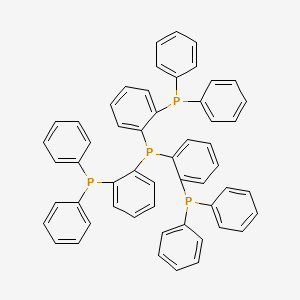
![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B12514081.png)

![3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid](/img/structure/B12514094.png)
